Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate
Overview
Description
“Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has an average mass of 312.795 Da and a monoisotopic mass of 312.135315 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-8-19(9-10)11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20)
. This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate" have been synthesized and characterized through various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized via a condensation reaction, demonstrating the compound's crystalline structure through X-ray diffraction and evaluating its in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). Similarly, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been analyzed for their crystal structures, showcasing interactions like hydrogen and halogen bonds with the carbonyl group (Baillargeon et al., 2017).
Biological Evaluation
Research into the biological applications of related compounds has yielded insights into their potential therapeutic uses. For instance, the synthesis and in vitro biological activity of 5-deaza-7-desmethylene analogues of tetrahydrofolate compounds, involving the condensation of tert-butyloxycarbonyl phenyl derivatives, have been explored for their substrates and inhibitors in folate-mediated metabolism (Rosowsky et al., 1994).
Chemical Synthesis Advances
Advancements in the chemical synthesis of complex structures have been demonstrated, such as the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate to assemble 3-aminochromones, showing the utility of such compounds in constructing diverse amino pyrimidines (Wang et al., 2022).
Structural and Mechanistic Studies
Further research includes the exploration of structural and mechanistic properties of compounds with tert-butyl carbamate functionalities. For example, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives have provided insight into the simultaneous hydrogen and halogen bonds on carbonyl, contributing to the understanding of molecular interactions and architecture (Baillargeon et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, and eye/face protection .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-8-19(9-10)11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXZUTZWHMGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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